molecular formula C18H18N4OS4 B100665 2-Benzothiazolesulfenamide, N,N'-(oxydi-2,1-ethanediyl)bis- CAS No. 19224-23-8

2-Benzothiazolesulfenamide, N,N'-(oxydi-2,1-ethanediyl)bis-

Cat. No. B100665
CAS RN: 19224-23-8
M. Wt: 434.6 g/mol
InChI Key: GQWNEBHACPGBIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Benzothiazolesulfenamide, N,N'-(oxydi-2,1-ethanediyl)bis-, also known as OBTS, is a chemical compound that belongs to the class of sulfenamides. It is widely used as a rubber accelerator, which helps in the vulcanization of rubber. OBTS is an important chemical in the rubber industry, and its usage has increased over the years due to its effectiveness and efficiency.

Mechanism of Action

2-Benzothiazolesulfenamide, N,N'-(oxydi-2,1-ethanediyl)bis- acts as a rubber accelerator by promoting the cross-linking of rubber molecules. The mechanism of action involves the formation of sulfur bridges between the rubber molecules, which increases the strength and elasticity of the rubber. 2-Benzothiazolesulfenamide, N,N'-(oxydi-2,1-ethanediyl)bis- is also known to have antioxidant properties, which help in preventing the degradation of rubber due to environmental factors such as heat and oxygen.
Biochemical and Physiological Effects:
2-Benzothiazolesulfenamide, N,N'-(oxydi-2,1-ethanediyl)bis- has been shown to have low toxicity and is not known to have any significant physiological effects. However, it is important to note that 2-Benzothiazolesulfenamide, N,N'-(oxydi-2,1-ethanediyl)bis- is a sensitizing agent, which means that it can cause allergic reactions in some individuals upon repeated exposure. Therefore, proper safety measures should be taken when handling 2-Benzothiazolesulfenamide, N,N'-(oxydi-2,1-ethanediyl)bis-.

Advantages and Limitations for Lab Experiments

2-Benzothiazolesulfenamide, N,N'-(oxydi-2,1-ethanediyl)bis- is a widely used rubber accelerator due to its effectiveness and efficiency. It has several advantages over other accelerators such as 2-mercaptobenzothiazole, including better aging properties and faster vulcanization rates. However, one limitation of 2-Benzothiazolesulfenamide, N,N'-(oxydi-2,1-ethanediyl)bis- is that it is not compatible with all types of rubber, and its effectiveness can vary depending on the type of rubber used.

Future Directions

There are several future directions for research on 2-Benzothiazolesulfenamide, N,N'-(oxydi-2,1-ethanediyl)bis-. One potential area of research is the development of new synthesis methods for 2-Benzothiazolesulfenamide, N,N'-(oxydi-2,1-ethanediyl)bis- that are more efficient and environmentally friendly. Another area of research is the study of the mechanism of action of 2-Benzothiazolesulfenamide, N,N'-(oxydi-2,1-ethanediyl)bis- in more detail, which could lead to the development of new rubber accelerators with improved properties. Additionally, research could be conducted on the potential applications of 2-Benzothiazolesulfenamide, N,N'-(oxydi-2,1-ethanediyl)bis- in other fields of science, such as catalysis and material science.

Synthesis Methods

2-Benzothiazolesulfenamide, N,N'-(oxydi-2,1-ethanediyl)bis- can be synthesized through various methods, but the most common method is the reaction between 2-mercaptobenzothiazole and ethylene oxide. The reaction is carried out in the presence of a catalyst, such as zinc oxide or sodium hydroxide. The product obtained is then purified and dried to obtain pure 2-Benzothiazolesulfenamide, N,N'-(oxydi-2,1-ethanediyl)bis-.

Scientific Research Applications

2-Benzothiazolesulfenamide, N,N'-(oxydi-2,1-ethanediyl)bis- has been extensively studied for its applications in various fields of science. It has been used as a model compound in various chemical and biological studies. 2-Benzothiazolesulfenamide, N,N'-(oxydi-2,1-ethanediyl)bis- has been used as a probe to study the reactivity of sulfur-containing compounds in various chemical reactions. It has also been used as a ligand in the synthesis of metal complexes, which have potential applications in catalysis and material science.

properties

CAS RN

19224-23-8

Product Name

2-Benzothiazolesulfenamide, N,N'-(oxydi-2,1-ethanediyl)bis-

Molecular Formula

C18H18N4OS4

Molecular Weight

434.6 g/mol

IUPAC Name

N-(1,3-benzothiazol-2-ylsulfanyl)-2-[2-(1,3-benzothiazol-2-ylsulfanylamino)ethoxy]ethanamine

InChI

InChI=1S/C18H18N4OS4/c1-3-7-15-13(5-1)21-17(24-15)26-19-9-11-23-12-10-20-27-18-22-14-6-2-4-8-16(14)25-18/h1-8,19-20H,9-12H2

InChI Key

GQWNEBHACPGBIG-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)N=C(S2)SNCCOCCNSC3=NC4=CC=CC=C4S3

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)SNCCOCCNSC3=NC4=CC=CC=C4S3

Other CAS RN

19224-23-8

Origin of Product

United States

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